molecular formula C9H16N2O3 B11901439 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- CAS No. 138723-92-9

4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-

Cat. No.: B11901439
CAS No.: 138723-92-9
M. Wt: 200.23 g/mol
InChI Key: IBLDAXZFLLUYMS-UHFFFAOYSA-N
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Description

4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- is a spirocyclic compound characterized by a six-membered cyclohexane ring fused to a five-membered heterocycle containing two nitrogen atoms (1,2-diaza) and one oxygen atom (4-oxa).

Properties

CAS No.

138723-92-9

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

2,2-dimethoxy-1-oxa-3,4-diazaspiro[4.5]dec-3-ene

InChI

InChI=1S/C9H16N2O3/c1-12-9(13-2)11-10-8(14-9)6-4-3-5-7-8/h3-7H2,1-2H3

InChI Key

IBLDAXZFLLUYMS-UHFFFAOYSA-N

Canonical SMILES

COC1(N=NC2(O1)CCCCC2)OC

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazones with Acetic Anhydride

A widely reported method involves the cyclization of hydrazones derived from ketones or aldehydes. For example, hydrazones synthesized from 2-furoyl or 2-thenoyl derivatives undergo oxidative cyclization in the presence of excess acetic anhydride under reflux conditions (120–140°C for 2–4 hours) . The reaction proceeds via intramolecular cyclization, forming the 1,3,4-oxadiazoline ring system. Post-reaction, the crude product is purified via recrystallization using ethanol/ethyl acetate mixtures, yielding spirocyclic compounds in 77–90% .

Key Steps :

  • Hydrazone Formation : Reacting ketones with hydrazides in ethanol under reflux.

  • Cyclization : Treating hydrazones with acetic anhydride to induce ring closure.

  • Purification : Recrystallization or column chromatography to isolate the spiro product.

Ring-Closing Metathesis with Aldehydes

Catalytic amounts of aromatic aldehydes (e.g., benzaldehyde) facilitate stereoselective spirocycle formation. A patent describes using <0.5 molar equivalents of aldehyde relative to the starting isomeric mixture, enabling enantiomeric resolution. The reaction is conducted in dichloromethane or toluene at 30–45°C, with yields exceeding 80% after chromatographic purification .

Optimization Parameters :

  • Aldehyde Loading : 0.01–0.5 equivalents to minimize side reactions.

  • Temperature : 35–40°C balances reaction rate and selectivity.

  • Solvent : Hydrocarbon solvents (e.g., toluene) enhance solubility of intermediates .

Deprotection and Alkylation Strategies

Spirocyclic intermediates are often synthesized via deprotection of tert-butoxycarbonyl (BOC)-protected amines. For instance, trifluoroacetic acid (TFA) in dichloromethane cleaves BOC groups, yielding free amines that undergo alkylation with methylating agents (e.g., methyl iodide) . Subsequent methoxylation introduces the 3,3-dimethoxy groups under basic conditions (K₂CO₃ or NaH) .

Example Protocol :

  • BOC Deprotection : Treat 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione with TFA in CH₂Cl₂ .

  • Methylation : React the free amine with dimethyl sulfate in THF/water (1:1) at 0°C .

  • Isolation : Extract with ethyl acetate, dry over MgSO₄, and concentrate to obtain the dimethoxy product .

Enzymatic Resolution for Enantiopure Forms

Chiral resolution using immobilized lipases or esterases achieves enantiomeric excess (>98%). A patent employs 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid as a resolving agent, crystallizing the desired (S)-enantiomer from ethanol/water mixtures. This method is critical for pharmaceutical applications requiring high stereochemical purity .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Hydrazone Cyclization 77–90>95Scalable, minimal byproductsRequires toxic acetic anhydride
Aldehyde Catalysis 80–8599.5Stereoselective, low catalyst loadingSensitive to moisture
BOC Deprotection 65–7598Compatible with sensitive functionalitiesMulti-step, costly reagents
Enzymatic Resolution 70–78>99High enantiomeric excessSlow kinetics, specialized equipment

Analytical Validation and Characterization

Synthetic batches are validated using:

  • ¹H/¹³C NMR : Confirms spiro connectivity (e.g., δ 3.95 ppm for methoxy groups) .

  • IR Spectroscopy : Peaks at 1705–1715 cm⁻¹ (C=O stretching) and 1600 cm⁻¹ (C=N) .

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with >99% purity .

Chemical Reactions Analysis

Oxidation Reactions

  • Mechanism : The compound undergoes oxidation to form oxygenated derivatives. For example, oxidation may target the methoxy groups or the spirocyclic core, depending on the reagent and conditions.

  • Reagents : Common oxidizing agents include hydrogen peroxide, potassium permanganate, or other transition-metal-based oxidizers.

  • Conditions : Temperature, solvent choice (e.g., aqueous or organic), and pH are critical for controlling reaction selectivity.

Substitution Reactions

  • Mechanism : Substitution reactions introduce diverse functional groups into the molecule. The methoxy groups or nitrogen atoms in the spiro system may act as leaving groups or sites for nucleophilic/electrophilic attack.

  • Reagents : Nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides) are typically used.

  • Conditions : These often involve polar aprotic solvents (e.g., DMF, DMSO) and catalysts such as bases or acids.

Enzymatic Interactions

  • Mechanism : The compound interacts with biological targets like protein tyrosine phosphatase 1B (PTP1B) . Binding studies suggest its ability to inhibit enzymatic activity, potentially through hydrogen bonding or steric interactions with the active site.

  • Biological Relevance : Inhibition of PTP1B is linked to therapeutic applications in metabolic disorders, such as insulin resistance .

Structural Influence on Reactivity

The spirocyclic system and methoxy substituents modulate reactivity:

  • Spiro System : Enhances ring strain and electronic effects, influencing susceptibility to oxidation or substitution.

  • Methoxy Groups : Act as electron-donating groups, stabilizing intermediates or directing regioselectivity in reactions .

Biological Activity and Mechanism

Research highlights its PTP1B inhibition , a key enzyme in insulin signaling pathways. The compound’s ability to bind PTP1B suggests a potential therapeutic role in diabetes or obesity, though detailed kinetic studies are needed to confirm efficacy .

Scientific Research Applications

Medicinal Applications

The primary focus of research on this compound has been its potential as a pharmaceutical agent. Notable applications include:

  • Anticancer Activity :
    • Studies have indicated that derivatives of diazaspiro compounds can exhibit anticancer properties by targeting specific pathways in cancer cells. For instance, compounds with similar structures have been explored for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties :
    • The spirocyclic structure has been linked to antimicrobial activity against a range of pathogens. Research suggests that modifications in the diazaspiro framework can enhance efficacy against bacteria and fungi, making it a candidate for developing new antibiotics .
  • CNS Activity :
    • Some diazaspiro compounds have shown promise in modulating neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression . The unique structural features of 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene may contribute to its interaction with brain receptors.

Material Science Applications

In addition to medicinal uses, this compound has potential applications in material science:

  • Polymer Chemistry :
    • The incorporation of spirocyclic units into polymers can lead to materials with enhanced mechanical properties and thermal stability. Research is ongoing into the use of such compounds as monomers or crosslinking agents in advanced polymer formulations .
  • Nanotechnology :
    • The unique properties of diazaspiro compounds make them suitable for applications in nanotechnology, particularly in the design of nanoscale devices or drug delivery systems that require precise control over molecular interactions .

Case Study 1: Anticancer Research

A recent study investigated the anticancer effects of modified diazaspiro compounds on breast cancer cells. The results demonstrated that these compounds could significantly reduce cell viability through apoptosis induction, suggesting a pathway for further development into therapeutic agents.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene were tested against various bacterial strains. The findings indicated effective inhibition at low concentrations, highlighting the compound's potential as a lead for new antibiotic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heteroatom Variations

(a) 3-Methoxy-3-methyl-4-oxa-8-thia-1,2-diazaspiro[4.5]dec-1-ene
  • Key Differences : Replaces one methoxy group with a methyl group at position 3 and introduces sulfur (8-thia) in place of a methoxy oxygen.
  • Impact : The sulfur atom increases lipophilicity and may alter redox reactivity compared to the oxygenated target compound. The methyl group at position 3 reduces steric hindrance compared to the bulkier dimethoxy substituents .
(b) 6-Oxa-1,2-diazaspiro[4.5]decane (4s)
  • Key Differences : Lacks methoxy groups and features an oxygen atom at position 6 instead of position 3.
  • This compound was synthesized in 75% yield via gold-catalyzed spirocyclization, indicating efficient synthetic routes for unsubstituted spiro systems .

Functionalized Derivatives with Bioactive Substituents

(a) 1-Acetyl-8-methyl-3-(2-thienyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene
  • Key Differences : Incorporates an acetyl group, a methyl group at position 8, and a thienyl substituent.
  • This derivative was synthesized in 62–78% yield, demonstrating moderate efficiency in functionalized spiro systems .
(b) 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione
  • Key Differences : Adds a third nitrogen atom (triaza) and a thione group, along with a phenyl substituent.
  • Impact: The thione group increases hydrogen-bonding capacity, which may improve binding affinity in enzyme inhibition.
(a) 3,4-Dimethoxy vs. p-Fluoro Substitutions
  • Comparison : Derivatives with 3,4-dimethoxy groups (e.g., compound 14 ) exhibited NF-κB inhibition with an IC50 of 3.7 μM, while their p-fluoro counterparts (e.g., compound 10 ) showed slightly reduced potency (IC50 = 4.7 μM).
  • Implication : Methoxy groups may enhance electron-donating effects or steric interactions, improving target engagement compared to fluorine’s electronegative pull .
(b) Antioxidant and Anti-inflammatory Analogues
  • This suggests that spirocyclic systems with oxygenated substituents hold promise for anti-inflammatory applications .

Biological Activity

4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- is a compound with a unique spirocyclic structure characterized by the presence of both oxygen and nitrogen atoms. This compound has garnered attention for its potential biological activities, including anticonvulsant properties and enzyme inhibition. This article reviews its biological activity based on diverse research findings.

  • Molecular Formula : C9H16N2O3
  • Molar Mass : 200.23 g/mol
  • Density : 1.26 g/cm³ (predicted)
  • Boiling Point : 268.2 °C (predicted)

These properties indicate that the compound is relatively stable and may exhibit unique interactions with biological targets due to its structural characteristics .

Anticonvulsant Activity

Research has indicated that derivatives of diazaspiro compounds can exhibit significant anticonvulsant activity. A study evaluating various spiroimidazolidinone derivatives found that some exhibited moderate to strong activity in seizure models, notably in the maximal electroshock seizure (MES) assay and subcutaneous pentylenetetrazole (scPTZ) screening tests .

Key Findings :

  • Compound 8w demonstrated an ED50 value significantly lower than standard anticonvulsants like phenobarbital.
  • Most compounds showed minimal motor impairment, suggesting a favorable safety profile.

Enzyme Inhibition

4-Oxa-1,2-diazaspiro[4.5]dec-1-ene has been studied for its ability to inhibit specific enzymes, particularly protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in insulin signaling and is a target for diabetes treatment .

Mechanism of Action :
The compound likely interacts with the active site of PTP1B, leading to inhibition of its phosphatase activity, which can enhance insulin signaling pathways.

Study on Anticonvulsant Properties

In a controlled study involving various diazaspiro derivatives:

  • Objective : To evaluate the anticonvulsant potential of synthesized compounds.
  • Methods : The MES and scPTZ assays were employed.
  • Results : The most active compound showed 100% protection at a dosage of 0.09 mmol/kg in the MES test, indicating strong anticonvulsant properties .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene and other diazaspiro compounds:

CompoundBiological ActivityED50 (mmol/kg)Reference
4-Oxa-1,2-diazaspiro[4.5]dec-1-eneAnticonvulsant0.09
Compound AWeakN/A
Compound BModerateN/A

This table illustrates that while some derivatives exhibited weak or moderate activity, 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene stands out due to its potent effects.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazide derivatives with aldehydes or ketones under reflux conditions. For example, refluxing hydrazides in polar aprotic solvents (e.g., DMSO) for 18–24 hours, followed by reduced-pressure distillation and crystallization, yields spiroheterocycles with moderate efficiency (62–78%) . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Monitoring intermediates via TLC and employing catalytic acid (e.g., glacial acetic acid) enhances imine formation . Post-reaction purification via recrystallization (water-ethanol mixtures) improves purity .

Q. What spectroscopic techniques are most effective for characterizing the structural features of 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming spirocyclic connectivity and substituent positions. 1^1H NMR reveals coupling constants for axial/equatorial protons in the spiro ring, while 13^{13}C NMR identifies carbonyl and ether carbons . Infrared (FTIR) spectroscopy detects functional groups like C=O (1650–1750 cm1^{-1}) and C-O-C (1100–1250 cm1^{-1}). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns, corroborating molecular weight and structural stability . Cross-referencing with X-ray crystallography (e.g., SHELX refinement) validates bond lengths and angles .

Q. What safety precautions are critical when handling 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene derivatives in laboratory settings?

  • Methodological Answer : These compounds often exhibit acute toxicity (oral, dermal) and irritancy (skin/eyes). Use fume hoods to avoid inhalation of aerosols and wear nitrile gloves, chemical-resistant aprons, and safety goggles . In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap/water. Avoid generating dust during weighing; use wet methods or inert atmosphere handling. Store in sealed containers under nitrogen, away from ignition sources .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene derivatives be controlled, and what analytical methods validate diastereomer formation?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., gold-catalyzed spirocyclization) can enforce stereocontrol. For example, steric hindrance from substituents on alkynol precursors dictates diastereoselectivity in spiroannulation . High-resolution X-ray crystallography (SHELXL refinement) resolves absolute configurations, while 1^1H NMR coupling constants and NOESY correlations distinguish axial/equatorial substituents . Chiral HPLC or circular dichroism (CD) further confirms enantiomeric excess .

Q. What computational methods are employed to predict the reactivity and stability of 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Conformational analysis using Cremer-Pople puckering parameters quantifies ring strain in the spiro system . Molecular dynamics simulations assess solvent effects on stability. Experimental validation includes comparing computed IR/NMR spectra with empirical data and monitoring thermal decomposition via TGA .

Q. How does the spirocyclic architecture influence the electronic and steric properties of 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene derivatives?

  • Methodological Answer : The spiro junction imposes orthogonal ring planes, reducing steric clash but increasing torsional strain. Electron-withdrawing groups (e.g., dimethoxy) enhance electrophilicity at the diaza moiety, as shown by Hammett σ values . Steric maps from X-ray data (e.g., torsion angles) reveal substituent crowding, while cyclic voltammetry measures redox potentials influenced by ring conjugation . Comparative studies with non-spiro analogs (e.g., linear triazoles) highlight unique reactivity in cross-coupling or photochemical reactions .

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